molecular formula C16H12N2O3 B11848833 3-(Benzyloxy)-8-nitroquinoline

3-(Benzyloxy)-8-nitroquinoline

Cat. No.: B11848833
M. Wt: 280.28 g/mol
InChI Key: HTORMOVXUIFCMB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-8-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a benzyloxy group at the 3-position and a nitro group at the 8-position of the quinoline ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-8-nitroquinoline typically involves the following steps:

    Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 8-position.

    Benzyloxy Substitution: The nitrated quinoline is then subjected to a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 3-position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating, meta-directing group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 3-(Benzyloxy)-8-quinolinone.

    Reduction: Formation of 3-(Benzyloxy)-8-aminoquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

3-(Benzyloxy)-8-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-8-nitroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

3-(Benzyloxy)-8-nitroquinoline can be compared with other quinoline derivatives to highlight its uniqueness:

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

8-nitro-3-phenylmethoxyquinoline

InChI

InChI=1S/C16H12N2O3/c19-18(20)15-8-4-7-13-9-14(10-17-16(13)15)21-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

HTORMOVXUIFCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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